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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of ZSTK474
with Phosphoinositide 3-kinase (PI3K). ZSTK474 is a potent, orally available, ATP-competitive

pan-class I PI3K inhibitor that has demonstrated significant antineoplastic activity.[1][2][3]

Understanding its interaction with the PI3K active site at a molecular level is crucial for the

rational design of next-generation inhibitors and for optimizing its therapeutic application.

Quantitative Analysis of ZSTK474 Inhibition
ZSTK474 has been shown to inhibit all four class I PI3K isoforms (α, β, δ, and γ) with high

potency.[1][2] The inhibitory activity is summarized in the tables below, presenting IC50 (half-

maximal inhibitory concentration) and Ki (inhibition constant) values, which highlight its pan-

PI3K inhibitory profile with a particular potency against the PI3Kδ isoform.[4][5]

Table 1: IC50 Values of ZSTK474 against Class I PI3K Isoforms
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PI3K Isoform IC50 (nM)

PI3Kα 16

PI3Kβ 44

PI3Kδ 4.6 - 5

PI3Kγ 49

Data sourced from multiple biochemical assays.

[1][5]

Table 2: Ki Values of ZSTK474 against Class I PI3K Isoforms

PI3K Isoform Ki (nM)

PI3Kα 6.7

PI3Kβ 10.4

PI3Kδ 1.8

PI3Kγ 11.7

These values indicate ZSTK474 is an ATP-

competitive inhibitor.[4][5][6]

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

cycle, proliferation, survival, and growth.[7][8][9] Its dysregulation is frequently implicated in

various cancers.[10] ZSTK474 exerts its anticancer effects by inhibiting PI3K, the upstream

kinase in this pathway, thereby blocking downstream signaling.[2]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ZSTK474.
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Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This protocol outlines a non-radioactive method to determine the inhibitory activity of ZSTK474
against PI3K isoforms.
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Start

Prepare Reagents:
- PI3K enzyme

- ZSTK474 (various conc.)
- ATP

- PIP2 substrate

Incubate PI3K, ZSTK474,
ATP, and PIP2

Add Detection Reagents:
- Biotin-PIP3

- Eu3+-cryptate labeled anti-GST Ab
- XL665-labeled streptavidin

Read HTRF Signal

Data Analysis:
Calculate IC50 values

End
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Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Methodology:
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Reaction Setup: In a 384-well plate, combine the specific PI3K isoform, varying

concentrations of ZSTK474, and the substrate PIP2.

Initiation: Start the kinase reaction by adding a solution of ATP.

Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled

temperature (e.g., 28°C).

Detection: Stop the reaction and add the HTRF detection reagents. These typically include a

biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and

streptavidin-XL665.

Signal Measurement: After a further incubation period, measure the fluorescence at two

wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the

amount of PIP3 produced.

Data Analysis: Plot the HTRF signal against the concentration of ZSTK474 to determine the

IC50 value.

Molecular Docking of ZSTK474 into the PI3K Active Site
Computational docking studies are employed to predict the binding conformation and

interactions of ZSTK474 within the ATP-binding pocket of PI3K.
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Start

Prepare Protein Structure:
- Obtain PI3K crystal structure (e.g., PDB ID: 2WXL)

- Remove water and ligands
- Add hydrogens

Prepare Ligand Structure:
- Generate 3D coordinates of ZSTK474
- Assign partial charges and atom types

Define Binding Site:
- Identify the ATP-binding pocket

Perform Docking:
- Use software like FlexX or GLIDE
- Generate multiple binding poses

Score and Rank Poses:
- Use scoring functions (e.g., F-score, ChemScore)

- Select the best-ranked pose

Analyze Interactions:
- Identify hydrogen bonds, hydrophobic interactions, etc.

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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